3-cyclopentyl-N-(3-methoxypropyl)propanamide
Overview
Description
3-cyclopentyl-N-(3-methoxypropyl)propanamide is an organic compound with the molecular formula C13H23NO2 It is a secondary amide, characterized by the presence of a cyclopentyl group and a methoxypropyl group attached to the nitrogen atom of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(3-methoxypropyl)propanamide typically involves the following steps:
Formation of the Amide Bond: The reaction between cyclopentylamine and 3-methoxypropionyl chloride in the presence of a base such as triethylamine can yield the desired amide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Synthesis: Utilizing larger reactors and optimized reaction conditions to maximize yield and efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(3-methoxypropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-cyclopentyl-N-(3-hydroxypropyl)propanamide.
Reduction: Formation of 3-cyclopentyl-N-(3-methoxypropyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclopentyl-N-(3-methoxypropyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting biochemical pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-N-(2-hydroxy-3-methoxypropyl)propanamide: Contains a hydroxyl group instead of a methoxy group.
N-cyclopentyl-3-[(3-methoxypropyl)amino]propanamide: Contains an amino group instead of an amide group.
Uniqueness
3-cyclopentyl-N-(3-methoxypropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group provides unique reactivity and potential interactions compared to similar compounds.
Properties
IUPAC Name |
3-cyclopentyl-N-(3-methoxypropyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-15-10-4-9-13-12(14)8-7-11-5-2-3-6-11/h11H,2-10H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYANLGCHSQVIPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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